2-phenoxyethyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-phenoxyethyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes phenoxyethyl, chlorophenyl, methoxyphenyl, and quinolinecarboxylate groups
Properties
Molecular Formula |
C32H30ClNO5 |
|---|---|
Molecular Weight |
544g/mol |
IUPAC Name |
2-phenoxyethyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C32H30ClNO5/c1-20-29(32(36)39-17-16-38-26-6-4-3-5-7-26)30(22-10-14-25(37-2)15-11-22)31-27(34-20)18-23(19-28(31)35)21-8-12-24(33)13-9-21/h3-15,23,30,34H,16-19H2,1-2H3 |
InChI Key |
GUMYVKCPABEUPT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C(=O)OCCOC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C(=O)OCCOC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-phenoxyethyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the quinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.
Introduction of substituents: The phenoxyethyl, chlorophenyl, and methoxyphenyl groups are introduced through various substitution reactions, often using reagents such as phenol derivatives, chlorobenzene, and methoxybenzene.
Esterification: The final step involves the esterification of the quinolinecarboxylate group with 2-phenoxyethanol under acidic conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
2-phenoxyethyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl and chlorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-phenoxyethyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-phenoxyethyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-phenoxyethyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
2-Phenoxyethyl 7-(4-bromophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.
2-Phenoxyethyl 7-(4-chlorophenyl)-4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: This compound has a hydroxyphenyl group instead of a methoxyphenyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
